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molecular formula C12H11ClN2O B8418081 N-(4-chloro-2-methoxyphenyl)pyridin-3-amine

N-(4-chloro-2-methoxyphenyl)pyridin-3-amine

Cat. No. B8418081
M. Wt: 234.68 g/mol
InChI Key: FMWRQZAPSFFSJP-UHFFFAOYSA-N
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Patent
US07456169B2

Procedure details

The title compound was prepared by substituting 4-bromopyridine and 2-amino-5-chloroanisole for Example 189A and 4-aminopyridine, respectively, in Example 191. MS (ESI) m/e 235 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[O:16][CH3:17].NC1C=CN=CC=1>>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:2]=2)=[C:10]([O:16][CH3:17])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NC=1C=NC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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